2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane
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Overview
Description
2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane is an organic compound with a complex structure, characterized by the presence of heptyloxy groups attached to phenyl rings, which are further connected to a central 4-methylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of phenol derivatives with heptyl bromide under basic conditions to form heptyloxyphenyl intermediates. These intermediates are then subjected to Friedel-Crafts alkylation using 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane can undergo various chemical reactions, including:
Oxidation: The heptyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl rings can be hydrogenated under high pressure to form cyclohexyl derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Formation of heptyloxybenzaldehyde or heptyloxybenzoic acid.
Reduction: Formation of 2,2-Bis(4-(cyclohexyloxy)phenyl)-4-methylpentane.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane involves its interaction with molecular targets such as enzymes and receptors. The heptyloxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl rings can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(4-(methoxy)phenyl)propane: Similar structure with methoxy groups instead of heptyloxy groups.
Uniqueness
2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane is unique due to its heptyloxy groups, which impart distinct lipophilic properties and influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced membrane permeability and interaction with hydrophobic environments are desired .
Properties
CAS No. |
1951440-04-2 |
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Molecular Formula |
C32H50O2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1-heptoxy-4-[2-(4-heptoxyphenyl)-4-methylpentan-2-yl]benzene |
InChI |
InChI=1S/C32H50O2/c1-6-8-10-12-14-24-33-30-20-16-28(17-21-30)32(5,26-27(3)4)29-18-22-31(23-19-29)34-25-15-13-11-9-7-2/h16-23,27H,6-15,24-26H2,1-5H3 |
InChI Key |
TWRZHSJGYYAWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(C)(CC(C)C)C2=CC=C(C=C2)OCCCCCCC |
Origin of Product |
United States |
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